N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine
Overview
Description
N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine is a chemical compound that features a cyclopropylmethyl group attached to a difluorocyclohexane ring with an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the reaction of cyclopropylmethyl bromide with an appropriate nucleophile.
Introduction of the Difluorocyclohexane Ring: The difluorocyclohexane ring can be synthesized using fluorinated acetate salts under microwave conditions, which is faster and avoids the use of highly toxic substances.
Industrial Production Methods
Industrial production of this compound would likely involve scalable continuous-flow electrolysis platforms to optimize reaction throughput and increase yield . This method is preferred for its efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alkane.
Substitution: Formation of various substituted amines or other functionalized derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the difluorocyclohexane ring contribute to its binding affinity and specificity. The compound may act by inhibiting or activating certain pathways, depending on its target .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-amine: Another compound with a cyclopropyl group and amine functionality.
N-allyl-4,4-difluorocyclohexan-1-amine: Similar structure but with an allyl group instead of a cyclopropylmethyl group.
Uniqueness
N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine is unique due to the presence of both the cyclopropylmethyl group and the difluorocyclohexane ring, which confer specific chemical and physical properties that are not found in other similar compounds. These unique features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2N/c11-10(12)5-3-9(4-6-10)13-7-8-1-2-8/h8-9,13H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRRGCUAAVNQAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2CCC(CC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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